1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol
Description
1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol is a piperidine derivative featuring a 3-chlorophenoxyethyl substituent attached to the piperidin-4-ol backbone. The 3-chlorophenoxy group introduces aromaticity and electronic effects, which may influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C13H18ClNO2 |
|---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C13H18ClNO2/c14-11-2-1-3-13(10-11)17-9-8-15-6-4-12(16)5-7-15/h1-3,10,12,16H,4-9H2 |
InChI Key |
GBHIUZBJCWWOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCOC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol typically involves the reaction of 3-chlorophenol with 2-chloroethylamine to form 2-(3-chlorophenoxy)ethylamine. This intermediate is then reacted with piperidin-4-ol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pharmacological and physicochemical properties of piperidin-4-ol derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Piperidin-4-ol Derivatives
*Calculated based on molecular formulas from evidence.
Key Observations:
- In contrast, the 4-chlorophenylamino group () retains basicity due to the amine linker, which may alter solubility and ionization at physiological pH .
- Lipophilicity : The isopropyloxy substituent () increases lipophilicity compared to aromatic groups, likely improving blood-brain barrier penetration but reducing aqueous solubility .
- Synthetic Accessibility: Acylation (e.g., ) and alkylation (e.g., ) are common synthetic routes. The 3-chlorophenoxyethyl group may require careful optimization to avoid side reactions during O-alkylation .
Pharmacological Activity
Piperidine derivatives exhibit diverse biological activities depending on substituents:
Physicochemical and Toxicological Profiles
- Solubility: The 3-chlorophenoxyethyl group likely reduces aqueous solubility compared to aliphatic derivatives (e.g., ) but improves stability against oxidative metabolism.
- Toxicity: Piperidin-4-ol derivatives with aromatic substituents (e.g., ) show variable toxicity.
Biological Activity
1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol consists of a piperidine ring substituted with a chlorophenoxyethyl group. This unique structure is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with phenoxy groups exhibit varying degrees of antimicrobial activity. The presence of the chlorophenoxy moiety in 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol suggests potential effectiveness against bacterial strains. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
Anticancer Properties
The compound's anticancer potential has been highlighted in various studies. For instance, derivatives of piperidine have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds ranged from 0.77 µM to 1.13 µM, indicating a potent activity compared to standard treatments .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibitory activities, suggesting that 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol may exhibit comparable effects.
The biological activity of 1-(2-(3-Chlorophenoxy)ethyl)piperidin-4-ol is likely mediated through its interaction with specific molecular targets. The chlorophenoxy group may facilitate binding to cellular receptors or enzymes, leading to modulation of biological processes. For instance, the phenoxy moiety is known to form hydrogen bonds that enhance binding affinity .
Case Studies
Several studies have investigated the pharmacological effects of piperidine derivatives:
- Anticancer Study : A study on piperidine derivatives indicated that compounds with similar structures effectively inhibited cell proliferation in various cancer models by inducing apoptosis and cell cycle arrest .
- Antimicrobial Study : Another study assessed the antimicrobial efficacy of phenoxy-substituted piperidines against multiple bacterial strains, revealing promising results that warrant further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
